Cas no 1365936-46-4 ((3S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride)

(3S)-1-(ピリミジン-4-イル)ピロリジン-3-アミン塩酸塩は、キラルピロリジン骨格とピリミジン環を有する高純度有機化合物です。分子内に塩基性アミン基と塩酸塩形態を併せ持ち、医薬品中間体としての溶解性と安定性に優れています。立体選択的合成により(3S)配置を確保し、不純物管理が厳格に行われたGMP対応品です。創薬研究分野では、キナーゼ阻害剤やGPCRターゲット化合物の合成において立体特異的反応が可能なため、構造活性相関(SAR)研究に有用です。X線結晶構造解析用の単結晶調製にも適した結晶性を示します。

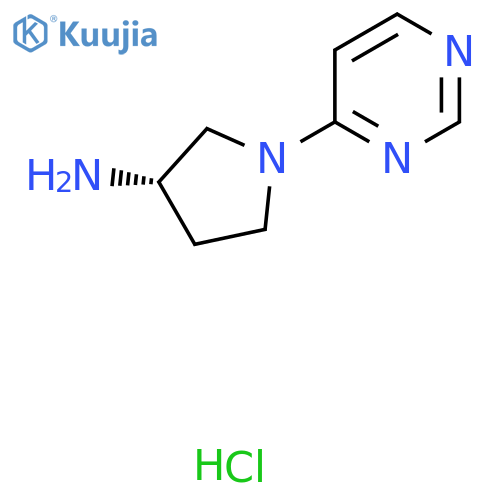

1365936-46-4 structure

商品名:(3S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride

CAS番号:1365936-46-4

MF:C8H13ClN4

メガワット:200.66861987114

CID:4787473

(3S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- (3S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride

- (3S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride

- (S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride

-

- インチ: 1S/C8H12N4.ClH/c9-7-2-4-12(5-7)8-1-3-10-6-11-8;/h1,3,6-7H,2,4-5,9H2;1H/t7-;/m0./s1

- InChIKey: RJGQFJPPTOGYIE-FJXQXJEOSA-N

- ほほえんだ: Cl.N1(C2C=CN=CN=2)CC[C@@H](C1)N

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 150

- トポロジー分子極性表面積: 55

(3S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM500862-1g |

(S)-1-(Pyrimidin-4-yl)pyrrolidin-3-aminehydrochloride |

1365936-46-4 | 97% | 1g |

$558 | 2023-01-10 | |

| Fluorochem | 075839-1g |

3S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride |

1365936-46-4 | 1g |

£416.00 | 2022-03-01 |

(3S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride 関連文献

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

1365936-46-4 ((3S)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine hydrochloride) 関連製品

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量